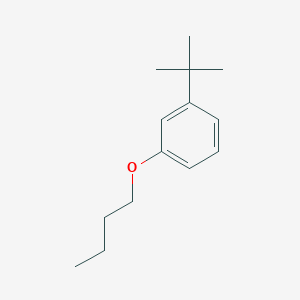
1-Butoxy-3-tert-butylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-3-tert-butylbenzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group and a butoxy group. This compound is a colorless liquid that is nearly insoluble in water but miscible with organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-3-tert-butylbenzene can be synthesized through various methods. One common method involves the reaction of 4-tert-butylphenol with 1-bromobutane under heterogeneous solid-liquid conditions using potassium hydroxide as a base at 60°C. The reaction is facilitated by a multi-site phase transfer catalyst, which enhances the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of phase transfer catalysis is advantageous due to its simplicity, high conversion rates, and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-3-tert-butylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Substitution: Electrophiles such as bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Carboxylic acids.
Substitution: Substituted benzene derivatives, such as brominated benzene compounds.
Scientific Research Applications
1-Butoxy-3-tert-butylbenzene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-butoxy-3-tert-butylbenzene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted benzene derivatives. This reaction mechanism involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Comparison with Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a benzene ring substituted with a tert-butyl group.
1-Butoxy-4-tert-butylbenzene: A similar compound with the butoxy group in the para position relative to the tert-butyl group.
Uniqueness: 1-Butoxy-3-tert-butylbenzene is unique due to the specific positioning of the butoxy and tert-butyl groups on the benzene ring. This unique structure influences its chemical reactivity and physical properties, making it distinct from other similar compounds .
Properties
CAS No. |
918827-98-2 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-butoxy-3-tert-butylbenzene |
InChI |
InChI=1S/C14H22O/c1-5-6-10-15-13-9-7-8-12(11-13)14(2,3)4/h7-9,11H,5-6,10H2,1-4H3 |
InChI Key |
CYCUEDCSJPHBRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















